

Crystal Structure of 2,6-Dibromo-4-chloroaniline:

A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dibromo-4-chloroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **2,6-Dibromo-4-chloroaniline**, a halogenated aniline of interest in various chemical and pharmaceutical research fields. This document details the crystallographic parameters, molecular geometry, and the experimental procedures for its synthesis and structural determination.

Introduction

2,6-Dibromo-4-chloroaniline (C₆H₄Br₂CIN) is a substituted aniline derivative.[1][2] The arrangement of the bromine and chlorine atoms on the aniline ring influences its chemical reactivity and potential applications as a precursor or intermediate in the synthesis of more complex molecules.[2] Understanding its three-dimensional structure through single-crystal X-ray diffraction provides crucial insights into its solid-state properties, intermolecular interactions, and potential for polymorphism.

The crystal structure of the title compound reveals an almost planar molecule.[2][3] The molecular planarity is a key feature, with a root-mean-square deviation of 0.024 Å.[2][3] Intramolecular N—H····Br hydrogen bonds are present, forming S(5) ring motifs.[2][3] In the crystal lattice, molecules are linked into chains along the[4] direction by intermolecular N—H···· Br hydrogen bonds.[2][3]



Crystallographic Data

The crystallographic data for **2,6-Dibromo-4-chloroaniline** has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and ease of comparison.

Crystal Data and Structure Refinement



Parameter	Value
Empirical Formula	C ₆ H ₄ Br ₂ CIN
Formula Weight	285.37 g/mol
Crystal System	Monoclinic
Space Group	P21/n
a (Å)	13.3132 (7)
b (Å)	3.9387 (2)
c (Å)	16.5476 (9)
β (°)	112.318 (2)
Volume (ų)	802.70 (7)
Z	4
Temperature (K)	296
Wavelength (Å)	0.71073 (Μο Κα)
Calculated Density (Mg/m³)	2.361
Absorption Coefficient (mm ⁻¹)	10.35
F(000)	536
Crystal Size (mm³)	0.35 × 0.15 × 0.12
θ range for data collection (°)	2.5 to 27.9
Reflections collected	6640
Independent reflections	1900 [R(int) = 0.028]
Data/restraints/parameters	1900 / 0 / 92
Goodness-of-fit on F ²	1.02
Final R indices [I>2σ(I)]	R ₁ = 0.024, wR ₂ = 0.056
R indices (all data)	R ₁ = 0.035, wR ₂ = 0.060



Largest diff. peak and hole (e. $Å^{-3}$)

0.43 and -0.36

Data sourced from Ali et al. (2012).[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and crystal structure determination of **2,6-Dibromo-4-chloroaniline**.

Synthesis of 2,6-Dibromo-4-chloroaniline

The synthesis of the title compound is based on the method reported by Harrison, et al. (1981). [2] A general procedure for the bromination of 4-chloroaniline is as follows:

- Starting Material: 4-chloroaniline.
- Reaction: To a solution of 4-chloroaniline in a suitable solvent (e.g., acetic acid), a
 brominating agent is added. A common method involves the in-situ generation of BrCl from
 the reaction of HBr and a chlorinating agent, or the direct use of a bromine solution. The
 reaction is typically carried out at a controlled temperature to prevent over-bromination and
 side reactions.
- Work-up: After the reaction is complete, the mixture is poured into water to precipitate the crude product.
- Purification: The crude product is collected by filtration, washed with water, and then purified
 by recrystallization from an appropriate solvent to yield 2,6-Dibromo-4-chloroaniline. The
 reported melting point is 352–354 K.[2]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution of the purified **2,6-Dibromo-4-chloroaniline**.

 Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble at elevated temperatures. Common solvents for halogenated anilines include ethanol, methanol, or mixtures of organic solvents.



• Procedure:

- Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.
- Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature. Covering the container with a watch glass with a few small holes will allow for slow evaporation.
- Crystals should form over a period of several hours to days.
- o Once suitable crystals have formed, they can be carefully isolated from the mother liquor.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a Bruker Kappa APEXII CCD diffractometer.[2][3]

- Crystal Mounting: A suitable single crystal of 2,6-Dibromo-4-chloroaniline (dimensions approximately 0.35 × 0.15 × 0.12 mm) is mounted on a goniometer head.
- Data Collection:
 - The diffractometer is equipped with a Mo K α radiation source ($\lambda = 0.71073 \text{ Å}$).[2]
 - Data is collected at a temperature of 296 K.[2]
 - A series of diffraction images are collected as the crystal is rotated.
 - The APEX2 software is used for data collection.[5]
- Data Reduction:
 - The collected diffraction images are processed to obtain the intensities and positions of the diffraction spots.
 - The SAINT software is used for cell refinement and data reduction.[5]

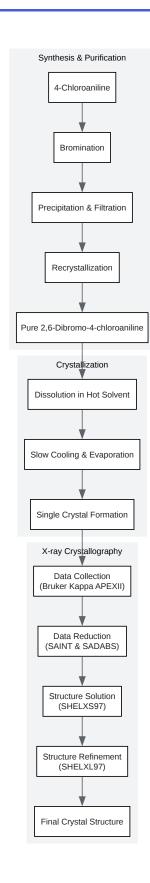


- An absorption correction is applied using a multi-scan method (SADABS).[2][3]
- Structure Solution and Refinement:
 - The crystal structure is solved using direct methods with the SHELXS97 program.
 - The structure is then refined by full-matrix least-squares on F² using the SHELXL97 program.
 - Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of **2,6-Dibromo-4-chloroaniline**.





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Caption: Experimental workflow for **2,6-Dibromo-4-chloroaniline**.



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